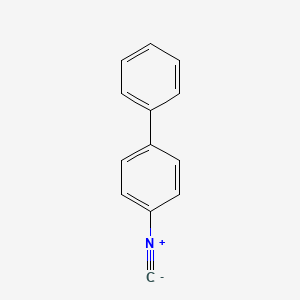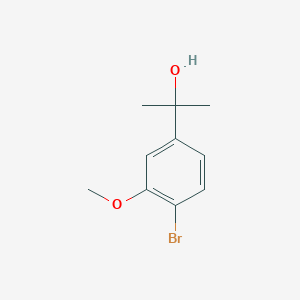
2-(4-Bromo-3-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2. It is a brominated derivative of methoxyphenylpropanol and is known for its applications in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)propan-2-ol typically involves the bromination of 3-methoxyphenylpropan-2-ol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, forming methoxyphenylpropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxyacetophenone.
Reduction: Formation of 3-methoxyphenylpropan-2-ol.
Substitution: Formation of compounds like 2-(4-methoxyphenyl)propan-2-ol or 2-(4-cyanophenyl)propan-2-ol.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)propan-2-ol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)propan-2-ol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a ketone group instead of an alcohol, leading to different reactivity and applications.
2-(4-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol: Contains an additional fluorine atom, which can further influence its chemical properties and biological activity.
Uniqueness
2-(4-Bromo-3-methoxyphenyl)propan-2-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential biological activity. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3 |
InChI Key |
HHVSKGCZCMFGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


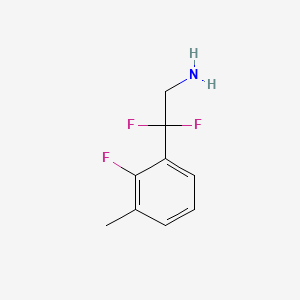
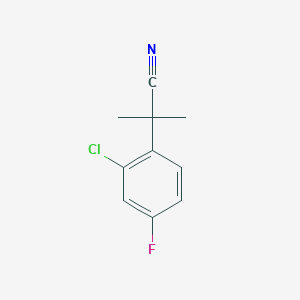
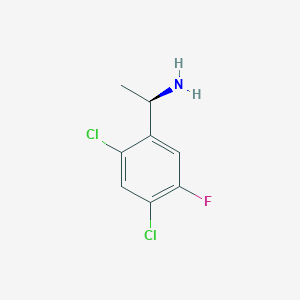
![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)


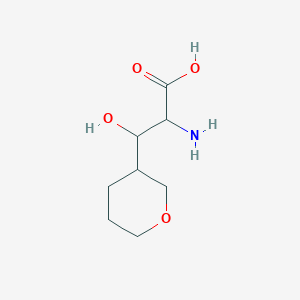
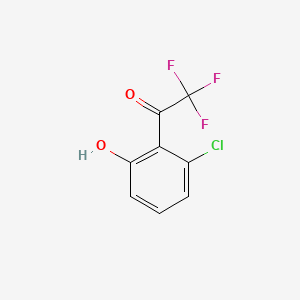
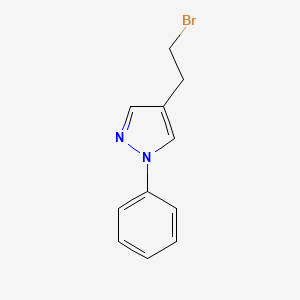
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
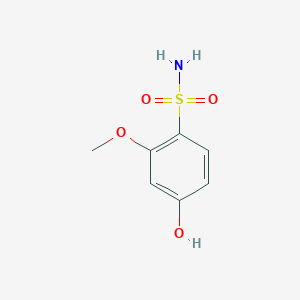
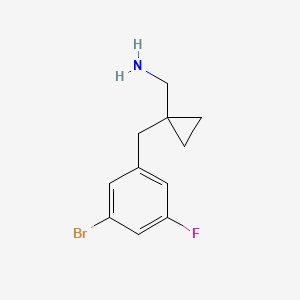
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)
